molecular formula C12H13ClN2 B14852279 6-Chloro-3-propylquinolin-2-amine

6-Chloro-3-propylquinolin-2-amine

Cat. No.: B14852279
M. Wt: 220.70 g/mol
InChI Key: PERUYCBTYWFISZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-6-chloro-3-propylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological and pharmacological activities, making them valuable in medicinal chemistry and drug development . The compound’s structure consists of a quinoline core with an amino group at the 2-position, a chlorine atom at the 6-position, and a propyl group at the 3-position.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-chloro-3-propylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like bromine or iodine . Reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 2-amino-6-chloro-3-propylquinoline can yield quinoline N-oxide derivatives, while substitution reactions can produce various functionalized quinoline derivatives .

Scientific Research Applications

2-Amino-6-chloro-3-propylquinoline has numerous scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-amino-6-chloro-3-propylquinoline involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes like topoisomerases and kinases, which play crucial roles in DNA replication and cell division . The compound’s ability to bind to these targets disrupts essential cellular processes, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-amino-6-chloro-3-propylquinoline include other quinoline derivatives such as:

Uniqueness

What sets 2-amino-6-chloro-3-propylquinoline apart from its analogs is the specific combination of functional groups at the 2, 3, and 6 positions. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H13ClN2

Molecular Weight

220.70 g/mol

IUPAC Name

6-chloro-3-propylquinolin-2-amine

InChI

InChI=1S/C12H13ClN2/c1-2-3-8-6-9-7-10(13)4-5-11(9)15-12(8)14/h4-7H,2-3H2,1H3,(H2,14,15)

InChI Key

PERUYCBTYWFISZ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(N=C2C=CC(=CC2=C1)Cl)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.